molecular formula C14H12F2O2 B3015745 {3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol CAS No. 1456136-23-4

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol

Cat. No.: B3015745
CAS No.: 1456136-23-4
M. Wt: 250.245
InChI Key: LPKXSIVJQUZIAN-UHFFFAOYSA-N
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Description

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol is an organic compound with the molecular formula C14H12F2O2 It is characterized by the presence of a methanol group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenyl group

Scientific Research Applications

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol typically involves the reaction of 2,4-difluorobenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2,4-Difluorophenyl)methoxy]benzaldehyde}
  • {3-[(2,4-Difluorophenyl)methoxy]benzoic acid}
  • {3-[(2,4-Difluorophenyl)methoxy]phenylmethane}

Uniqueness

{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol is unique due to the presence of both a methanol group and a 2,4-difluorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(2,4-difluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXSIVJQUZIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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